molecular formula C16H17N5O4 B2624009 1-(3-Methoxybenzyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea CAS No. 1903784-51-9

1-(3-Methoxybenzyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea

Cat. No.: B2624009
CAS No.: 1903784-51-9
M. Wt: 343.343
InChI Key: UGKOEZVMXQAYBT-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name, 1-(3-Methoxybenzyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea, provides a precise description of its connectivity. Breaking this down:

  • 3-Methoxybenzyl : A benzyl group substituted with a methoxy (–OCH$$_3$$) group at the third position.
  • Urea linkage : A carbonyl group (–C=O) bonded to two amine (–NH$$2$$) groups, with one amine connected to the benzyl group and the other to a methylene (–CH$$2$$–) bridge.
  • 1,2,4-Oxadiazole : A five-membered ring containing two nitrogen atoms and one oxygen atom, numbered such that the oxygen occupies position 2.
  • 5-Methylisoxazol-3-yl : A five-membered isoxazole ring (oxygen at position 1 and nitrogen at position 2) with a methyl group at position 5.

The molecular formula $$ \text{C}{16}\text{H}{17}\text{N}{5}\text{O}{4} $$ confirms 16 carbon atoms, 17 hydrogens, 5 nitrogens, and 4 oxygens, consistent with the substituents described above.

Table 1: Key Structural Features
Component Description Role in Structure
3-Methoxybenzyl Benzyl group with –OCH$$_3$$ at position 3 Aromatic anchor
Urea linkage –NH–C(=O)–NH– Hydrogen-bonding scaffold
1,2,4-Oxadiazole ring Heterocycle with O at position 2 and N at positions 1 and 4 Metabolic stability enhancer
5-Methylisoxazole Isoxazole ring with –CH$$_3$$ at position 5 Electrophilic interaction site

Spectroscopic and Computational Characterization

The compound’s SMILES notation, COc1cccc(CNC(=O)NCc2nc(-c3cc(C)on3)no2)c1, encodes its connectivity and stereoelectronic properties. Computational models predict planar geometry for the oxadiazole and isoxazole rings, while the urea linkage adopts a semi-rigid conformation conducive to intermolecular interactions. Nuclear magnetic resonance (NMR) data would reveal distinct signals for the methoxy protons (~δ 3.8 ppm), aromatic protons (~δ 6.7–7.4 ppm), and urea NH groups (~δ 8.2–8.5 ppm).

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-10-6-13(20-24-10)15-19-14(25-21-15)9-18-16(22)17-8-11-4-3-5-12(7-11)23-2/h3-7H,8-9H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKOEZVMXQAYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Methoxybenzyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea (CAS Number: 1904126-14-2) belongs to the class of oxadiazole derivatives, which have gained significant attention in medicinal chemistry for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O3C_{15}H_{14}N_{4}O_{3} with a molecular weight of 298.30 g/mol. The structure features a methoxybenzyl group and an isoxazole moiety linked by an oxadiazole unit, which is known for its bioactive properties.

Biological Activity Overview

  • Antimicrobial Activity
    • Compounds containing the 1,2,4-oxadiazole ring have demonstrated significant antimicrobial properties. Research indicates that derivatives of this scaffold exhibit antibacterial, antifungal, and antitubercular activities. For instance, studies have shown that oxadiazole derivatives can inhibit Mycobacterium tuberculosis, with some compounds exhibiting activity against resistant strains .
  • Anticancer Properties
    • The anticancer potential of oxadiazole derivatives has been extensively studied. These compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
  • Anti-inflammatory Effects
    • Some studies highlight the anti-inflammatory properties of oxadiazole derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways essential for microbial survival or cancer cell proliferation.
  • Interaction with Cellular Targets : The compound may interact with specific cellular receptors or proteins that regulate various biological processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Dhumal et al. (2016)Identified potent antitubercular activity in oxadiazole derivatives against Mycobacterium bovis BCG .
Desai et al. (2016)Reported significant antibacterial effects against Staphylococcus aureus and Escherichia coli for specific oxadiazole derivatives .
Paruch et al. (2020)Developed new 2,5-disubstituted 1,3,4-oxadiazole derivatives with promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

A comparative analysis of structurally related compounds is summarized below:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Properties / Activity Reference
1-(3-Methoxybenzyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea (Main Compound) Urea core, 3-methoxybenzyl, oxadiazole-isoxazole hybrid ~393.38 (calculated) Hypothesized enhanced metabolic stability due to heterocyclic bioisosteres. N/A
Compound 14.1 ([1,1'-Biphenyl]-4-yl-urea with oxadiazole-pyrrolidine) Biphenyl group, pyrrolidine-oxadiazole 400.18 Demonstrated moderate kinase inhibition (IC₅₀ ~100 nM) in preliminary assays.
V-0219 (Compound 9) Trifluoromethylphenyl, morpholine, piperidine-oxadiazole ~434.44 (calculated) GLP-1R positive allosteric modulator; subnanomolar potency in insulin secretion assays.
1-(3-Bromophenyl)-3-[[2-(hydroxymethyl)phenyl]methyl]urea Bromophenyl, hydroxymethylbenzyl 335.20 Fragment screening hit for FAD-dependent oxidoreductases; moderate solubility (LogP ~2.5).
1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-methylurea Benzothiazole, methylurea 237.28 LogP = 2.33; potential agrochemical applications (herbicidal activity inferred from analogs).
3-((3-(4-(Isobutylsulfonyl)phenoxy)phenyl)oxadiazole) derivative Isobutylsulfonylphenoxy, morpholinoethyl-imidazolidinedione ~566.54 (calculated) Patent-pending formulations for inflammatory diseases; high lipophilicity (LogP >4).

Functional and Pharmacological Insights

  • Bioisosteric Substitutions : The main compound’s oxadiazole-isoxazole motif mirrors trends in drug design, where such rings replace labile ester/amide groups to improve metabolic stability . For example, V-0219’s oxadiazole-piperidine moiety enhances its GLP-1R binding affinity .
  • Urea Derivatives : Urea-based compounds (e.g., benzothiazolyl-methylurea in ) often exhibit diverse biological activities, from enzyme inhibition to receptor modulation. The 3-methoxybenzyl group in the main compound may confer selectivity toward CNS targets due to its lipophilic aromatic profile.
  • Synthetic Accessibility : Analogues like the bromophenyl-urea () and thiadiazole-urea () highlight the utility of isocyanate-amine coupling for urea formation, a likely route for synthesizing the main compound.

Physicochemical Properties

  • Lipophilicity: The main compound’s predicted LogP (~3.5–4.0) exceeds simpler urea derivatives (e.g., LogP = 2.33 in ), aligning with its extended aromatic/heterocyclic framework.
  • Polar Surface Area (PSA) : Estimated PSA >90 Ų (due to multiple heteroatoms), indicating moderate blood-brain barrier permeability, similar to Compound 14.1 ().

Q & A

Q. What are the key synthetic challenges in preparing 1-(3-Methoxybenzyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea, and how can they be methodologically addressed?

Answer: The synthesis involves multi-step reactions, including oxadiazole ring formation and urea linkage assembly. Key challenges include:

  • Oxadiazole Cyclization : Requires precise control of dehydrating agents (e.g., POCl₃) and reaction time to avoid side products .
  • Coupling Reactions : Use of potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution between intermediates .
  • Purification : Column chromatography or recrystallization to isolate the final product, with HPLC monitoring to ensure >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Structural validation requires:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify proton environments (e.g., urea NH signals at δ 8.2–8.5 ppm) and carbon backbone .
  • IR Spectroscopy : Detection of urea C=O stretching (~1640–1680 cm1^{-1}) and oxadiazole ring vibrations (~950–1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .

Advanced Research Questions

Q. What strategies are recommended for elucidating the mechanism of action of this urea derivative in biological systems?

Answer: Mechanistic studies should integrate:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or radiometric assays (e.g., IC50_{50} determination) .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding interactions with target proteins, guided by structural analogs (e.g., triazole-urea hybrids in ) .
  • Cellular Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects .

Q. How should researchers approach conflicting data in biological activity assays for this compound?

Answer: Address discrepancies by:

  • Assay Optimization : Standardize conditions (e.g., pH, temperature) and include controls (e.g., DMSO vehicle) to minimize variability .
  • Purity Reassessment : Use HPLC-MS to rule out impurities (>99% purity required for dose-response studies) .
  • Orthogonal Assays : Validate findings with complementary techniques (e.g., SPR for binding affinity if fluorescence assays show inconsistency) .

Q. What methodologies are effective for structure-activity relationship (SAR) studies of this compound?

Answer: SAR workflows include:

  • Substituent Variation : Synthesize analogs with modified methoxybenzyl or oxadiazole groups (e.g., replacing 3-methoxy with halogens) to assess impact on activity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical functional groups (e.g., urea’s hydrogen-bonding capacity) .
  • In Vivo Profiling : Test analogs in rodent models for bioavailability and toxicity, prioritizing compounds with logP < 3.5 and polar surface area <100 Ų .

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

Answer: Leverage:

  • ADMET Prediction : Tools like SwissADME to optimize solubility (e.g., increasing logS via polar substituents) and reduce cytochrome P450 inhibition .
  • Quantum Mechanical Calculations : Gaussian 16 to predict metabolic stability (e.g., susceptibility to hepatic oxidation) .
  • Molecular Dynamics : NAMD or GROMACS to simulate binding persistence in target active sites .

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